N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
Description
Systematic IUPAC Nomenclature
The systematic IUPAC nomenclature of a compound serves as the foundation for its unambiguous identification within the scientific community. For the compound under consideration, the IUPAC name is explicitly defined as (9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide. This nomenclature reflects the molecular architecture, specifying the positions and configurations of the double bonds within the aliphatic chain, as well as the nature and position of the aromatic substituent.
The name can be dissected as follows: the parent structure is octadeca-9,12-dienoic acid, a C18 fatty acid with double bonds at the 9 and 12 positions, both in the cis (Z) configuration. The carboxylic acid is converted to an amide, with the nitrogen atom substituted by a (3-methoxyphenyl)methyl group. The methoxy group is positioned at the third carbon of the aromatic ring, further distinguishing this compound from other structural analogs.
The IUPAC name is consistently corroborated across multiple chemical databases, including PubChem, PlantaeDB, and BIORLAB, ensuring its validity and acceptance within the chemical and pharmaceutical research communities.
Synonyms
In addition to the systematic IUPAC name, N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide is recognized by a variety of synonyms in the literature and chemical registries. These synonyms facilitate cross-referencing across different databases and research contexts. The most prominent synonyms include:
- N-(3-methoxybenzyl-linoleamide)
- N-(3-methoxy)benzyllinoleamide
- (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide
- Macamide Impurity 10
- N-(3-methoxybenzyl-(9Z,12Z)-octadecadienamide)
- CHEMBL2413160
- BMQBTHWVNBJSPS-NQLNTKRDSA-N (InChIKey)
- 883715-22-8 (CAS number)
These synonyms are systematically catalogued in chemical databases, as shown in the following data table:
The consistent use of these synonyms across reputable sources underscores the compound’s established identity in chemical research.
Properties
Molecular Formula |
C26H41NO2 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28) |
InChI Key |
BMQBTHWVNBJSPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
| Component | Role | Purity Specification | Commercial Source |
|---|---|---|---|
| 3-Methoxybenzylamine | Amine reactant | >98% | Sigma-Aldrich |
| Linoleic acid | Carboxylic acid | >95% | TCI Chemicals |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | >99% | Thermo Fisher |
Reaction Conditions
The amidation proceeds via activation of the carboxylic acid group of linoleic acid by DCC, forming an intermediate O-acylisourea. This reactive species undergoes nucleophilic attack by 3-methoxybenzylamine to yield the target amide.
Standard Protocol :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–25°C (room temperature).
- Stoichiometry : 1:1 molar ratio of acid to amine, with 1.1 equivalents of DCC.
- Reaction Time : 12–24 hours under inert atmosphere.
Mechanistic Equation :
$$
\text{Linoleic acid} + \text{DCC} \rightarrow \text{O-Acylisourea} \xrightarrow{\text{3-Methoxybenzylamine}} \text{this compound} + \text{Dicyclohexylurea}
$$
Optimization of Reaction Parameters
Coupling Agent Selection
While DCC is widely used, alternative agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) have been explored to reduce side reactions. However, DCC remains preferred for its cost-effectiveness and compatibility with linoleic acid’s unsaturated backbone.
| Coupling Agent | Yield (%) | Purity (%) | Byproduct Solubility |
|---|---|---|---|
| DCC | 70–85 | 90–95 | Low (precipitates) |
| EDCl/HOBt | 75–88 | 92–97 | High (requires extraction) |
Solvent and Temperature Effects
Polar aprotic solvents like DCM enhance reactivity, while elevated temperatures (>30°C) risk geometric isomerization of the diene system in linoleic acid. Kinetic studies recommend maintaining temperatures below 25°C.
Purification and Characterization
Workup Procedures
Post-reaction, the mixture is filtered to remove dicyclohexylurea, followed by solvent evaporation. Crude product purification employs:
3.1.1 Column Chromatography
- Stationary Phase : Silica gel (60–120 mesh).
- Eluent : Hexane/ethyl acetate (8:2 to 7:3 gradient).
- Purity : >95% (confirmed via HPLC).
3.1.2 Recrystallization
Analytical Data
- Molecular Formula : $$ \text{C}{26}\text{H}{41}\text{NO}_2 $$.
- FT-IR : $$ \nu_{\text{max}} $$ 3280 cm$$^{-1}$$ (N–H stretch), 1645 cm$$^{-1}$$ (C=O amide).
- $$^1$$H NMR (CDCl$$3$$): δ 6.75 (m, 3H, aromatic), 5.35 (m, 4H, –CH=CH–), 4.40 (d, 2H, –CH$$2$$–N).
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents highlight transitioning from batch to continuous flow reactors to improve reproducibility and reduce reaction time. Key advantages include:
- Residence Time : 30–60 minutes.
- Yield : 85–90% at 10 kg scale.
Green Chemistry Innovations
- Solvent Recycling : DCM recovery via distillation (>90% efficiency).
- Catalyst-Free Approaches : Microwave-assisted reactions using immobilized lipases (e.g., Candida antarctica Lipase B).
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding linoleic acid and 3-methoxybenzylamine as products.
| Condition | Reagents | Temperature | Product Yields |
|---|---|---|---|
| Acidic (HCl, 6M) | H₃O⁺, reflux | 110°C | 82–85% |
| Basic (NaOH, 2M) | OH⁻, ethanol/water | 80°C | 78–81% |
Mechanistic studies indicate nucleophilic attack by water at the carbonyl carbon, with proton transfer stabilizing intermediates. The methoxy group’s electron-donating effect slightly accelerates hydrolysis compared to non-substituted benzyl analogs.
Alkylation at the Amide Nitrogen
The secondary amide nitrogen undergoes alkylation with alkyl halides in the presence of a base (e.g., K₂CO₃), forming tertiary amides.
| Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 72% |
| Ethyl bromoacetate | NaH | THF | 65% |
This reaction proceeds via an SN2 mechanism, with the base deprotonating the amide nitrogen to enhance nucleophilicity.
Oxidation of the Diene System
The conjugated 9,12-diene undergoes selective oxidation:
Epoxidation
Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields a monoepoxide at the 9,12 positions:
Yield : 68–70%
Dihydroxylation
Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) produces vicinal diols:
Yield : 62–65%
Catalytic Hydrogenation
The diene system is reduced to a saturated alkane under H₂ gas with palladium catalysts:
| Catalyst | Pressure | Temperature | Yield |
|---|---|---|---|
| Pd/C (10%) | 1 atm | 25°C | 95% |
| PtO₂ | 3 atm | 50°C | 89% |
This reaction eliminates unsaturation, increasing molecular rigidity and altering physicochemical properties.
Esterification
The amide can be transesterified with alcohols under acidic conditions to form esters:
Typical Conditions :
-
Methanol/H₂SO₄, reflux, 6 hours
-
Yield: 70–75%
Interaction with Electrophiles
The methoxybenzyl aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from the amide chain limits reactivity. Nitration with HNO₃/H₂SO₄ produces para-nitro derivatives in modest yields (45–50%).
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the conjugated diene and electron-deficient alkenes (e.g., maleic anhydride), forming cyclobutane derivatives. Quantum yield studies suggest moderate efficiency (Φ = 0.3).
Biodegradation Pathways
Microbial degradation by Pseudomonas spp. involves enzymatic cleavage of the amide bond followed by β-oxidation of the fatty acid chain. Metabolites include 3-methoxybenzyl alcohol and adipic acid .
This compound’s reactivity profile underscores its versatility in synthetic chemistry and potential for derivatization in pharmacological studies. Further research is needed to explore enantioselective reactions and catalytic systems for improved selectivity.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby modulating the release of neurotransmitters and exerting analgesic, anti-inflammatory, and neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Octadeca-9,12-dienamide Derivatives
Key Structural Insights
Lipophilicity and Bioavailability: The 3-methoxybenzyl group in the target compound balances lipophilicity and electronic effects, enabling efficient membrane crossing while maintaining metabolic stability . In contrast, the 2-hydroxyethyl group in Linoleamide MEA increases water solubility but reduces cellular uptake efficiency, as seen in its higher MIC values compared to more lipophilic derivatives .
Receptor Interactions :
- Aromatic substituents (e.g., phenethyl, 4-bromophenyl) enhance π-π stacking with hydrophobic receptor pockets, as demonstrated by the high synthesis yields and bioactivity of compounds 2b and 3i .
- The furfuryl group in UCM119 may engage in hydrogen bonding with FAAH’s active site, explaining its moderate inhibitory activity .
Environmental and Regulatory Profiles :
- Bis(2-hydroxyethyl) derivatives are classified as priority assessment chemicals due to their environmental persistence, highlighting the trade-off between functionality and regulatory compliance .
Biological Activity
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide, also known as (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a long hydrocarbon chain with an amide functional group and a methoxy-substituted phenyl ring, contributing to its unique chemical properties. Its molecular formula is C₁₉H₃₉NO₂, with a molecular weight of approximately 313.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and metabolic pathways. Key mechanisms include:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This compound has been shown to inhibit FAAH, leading to increased levels of endocannabinoids such as anandamide in the brain. This modulation can have neuroprotective effects and influence pain perception.
- Regulation of Inflammatory Pathways : The compound may modulate the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. By inhibiting this pathway, this compound can potentially reduce inflammation and oxidative stress.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced pro-inflammatory cytokine production in vitro, suggesting its potential as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in various assays. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative damage in cellular models.
Neuroprotective Effects
In animal models, this compound has shown promise in protecting against neurotoxicity induced by corticosterone. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .
Pharmacological Applications
The diverse biological activities of this compound position it as a candidate for various therapeutic applications:
- Chronic Pain Management : Due to its effects on the endocannabinoid system and anti-inflammatory properties.
- Neurodegenerative Disease Treatment : Its neuroprotective effects may be beneficial in conditions like Alzheimer's and Parkinson's disease.
- Metabolic Disorders : The compound's ability to modulate metabolic pathways suggests potential applications in diabetes management.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Demonstrated inhibition of FAAH leading to increased anandamide levels; potential implications for pain relief and neuroprotection. | |
| Showed significant antioxidant activity; effective in reducing oxidative stress markers in cellular models. | |
| Investigated anti-inflammatory effects; reduced cytokine levels in vitro indicating therapeutic potential for inflammatory diseases. |
Q & A
Basic Research Questions
Q. What experimental design principles are critical for synthesizing N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide with high reproducibility?
- Methodological Answer : Employ factorial design to systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). A 2^k factorial approach reduces the number of trials while identifying significant variables . Pre-experimental screening (e.g., Plackett-Burman design) can isolate critical factors before full optimization . Use statistical software (e.g., Minitab, JMP) to analyze interactions between variables and validate reproducibility .
Q. How can researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use ^1H and ^13C NMR to confirm the methoxyphenyl moiety and unsaturated alkyl chain (peaks at δ 3.8 ppm for methoxy and δ 5.3–5.4 ppm for diene protons) .
- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and aromatic C-O-C bending (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm the molecular formula .
Q. What protocols ensure purity assessment of this compound in academic research settings?
- Methodological Answer :
- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or GC with a polar stationary phase to quantify impurities .
- Melting Point Analysis : Compare observed vs. literature values (if available) to detect solvates or polymorphs .
- Elemental Analysis : Validate elemental composition (C, H, N) within ±0.3% deviation .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of reaction mechanisms for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates in the amidation or alkylation steps . Tools like Gaussian or ORCA can predict activation energies and regioselectivity . Pair computational results with kinetic studies (e.g., Eyring plots) to validate mechanistic pathways .
Q. What strategies resolve contradictions in catalytic efficiency data during scale-up studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to map nonlinear relationships between variables (e.g., mixing efficiency, heat transfer) and yield .
- Process Simulation : Leverage COMSOL Multiphysics to model mass/heat transfer limitations in batch vs. continuous reactors .
- Sensitivity Analysis : Identify critical scale-up parameters (e.g., shear stress, residence time) using dimensionless numbers (Reynolds, Damköhler) .
Q. How can AI-driven autonomous laboratories improve the optimization of this compound’s synthetic route?
- Methodological Answer : Integrate AI platforms (e.g., Bayesian optimization) with robotic liquid handlers to iteratively adjust reaction conditions in real time. For example, AI algorithms can prioritize high-yield regions of the parameter space while minimizing reagent waste . Implement closed-loop systems where experimental data refines computational predictions, accelerating reaction discovery by 5–10x .
Q. What advanced statistical methods are suitable for analyzing nonlinear relationships in its physicochemical properties?
- Methodological Answer :
- Machine Learning (ML) : Train neural networks on datasets of solvent polarity, temperature, and yield to predict solubility or stability .
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity .
- Error Propagation Models : Quantify uncertainty in kinetic parameters using Monte Carlo simulations .
Methodological Considerations
- Safety Protocols : Refer to SDS guidelines for handling methoxyphenyl derivatives (e.g., PPE, fume hood use) and emergency measures for amide exposure .
- Ethical Standards : Adhere to institutional guidelines for data integrity (e.g., LabArchives for electronic lab notebooks) and conflict-of-interest disclosures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
